molecular formula C15H16N2 B1274244 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine CAS No. 75510-02-0

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine

Cat. No.: B1274244
CAS No.: 75510-02-0
M. Wt: 224.3 g/mol
InChI Key: OGXKXWUYFHASPY-UHFFFAOYSA-N
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Description

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound has garnered interest due to its potential pharmacological properties and its role as a building block in synthetic chemistry.

Biochemical Analysis

Biochemical Properties

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, derivatives of 5,6,7,8-tetrahydro-1,6-naphthyridine have been shown to target the allosteric lens-epithelium-derived-growth-factor-p75 (LEDGF/p75)-binding site on HIV-1 integrase, an enzyme critical for HIV replication . This interaction inhibits the integrase enzyme, thereby preventing the integration of viral DNA into the host genome.

Cellular Effects

This compound affects various cellular processes and cell types. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, functionalized 1,6-naphthyridines, including this compound, exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis . These compounds can modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific sites on target enzymes, such as the LEDGF/p75-binding site on HIV-1 integrase, leading to enzyme inhibition . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under specific conditions, such as being sealed in a dry environment at 2-8°C . Its stability may vary under different experimental conditions, affecting its efficacy and potency over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antiviral activity. At higher doses, it may cause toxic or adverse effects. For instance, derivatives of 1,6-naphthyridines have been shown to inhibit the growth of cancer cells at specific concentrations, but higher doses may lead to cytotoxicity and adverse reactions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by liver enzymes, leading to the formation of active or inactive metabolites. The metabolic pathways of 1,6-naphthyridines, including this compound, are critical for understanding their pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments. For example, 1,6-naphthyridine derivatives have been shown to accumulate in cancer cells, enhancing their therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or halogen groups .

Scientific Research Applications

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine
  • 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one

Uniqueness

6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridine is unique due to its specific structure and the presence of the benzyl group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and synthetic utility .

Properties

IUPAC Name

6-benzyl-7,8-dihydro-5H-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2/c1-2-5-13(6-3-1)11-17-10-8-15-14(12-17)7-4-9-16-15/h1-7,9H,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXKXWUYFHASPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30226458
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75510-02-0
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075510020
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Naphthyridine, 5,6,7,8-tetrahydro-6-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30226458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,6Naphthyridine (13.7 g, 105 mmol) and benzyl bromide (36.05 g, 210 mmol) were combined in acetonitrile (200 ml) and heated to reflux until no 1,6-naphthyridine was visible by thin layer chromatography. After removal of the solvent in vacuo, the residue was washed several times with ether and dissolved in methanol (700 ml). Water (250 ml) was added, and the solution cooled to 0°; portionwise addition of sodium borohydride (20.8 g, 550 mmol) brought about vigorous gas evolution and a slight rise in temperature. The reaction mixture was allowed to warm to room temperature and stir for 18 hours. The solvent was then removed in vacuo and the residue partitioned between water (750 ml) and methylene chloride (300 ml). The aqueous layer was extracted with additional methylene chloride (2×300 ml) and the combined organic extracts were washed once with water and once with saturated aqueous sodium chloride. Removal of solvent provided a dark amber foam, which was purified by column chromatography (99:1 methylene chloride:methanol) to yield the title product (12.1 g, 54 mmol, 51% yield).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
36.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.8 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
51%

Synthesis routes and methods II

Procedure details

To a solution 1,6-naphthyridine (2.09 g, 16.05 mmol) in acetonitrile (50.0 ml) is added benzylbromide (3.30 g, 19.27 mmol, 1.2 eq.) and NaI (50.0 mg). The resulting mixture is refluxed under nitrogen overnight. Acetonitrile is evaporated, and the residue is washed with ether (20 ml), and dried in vacuo to give the quaternary salt, which is dissolved in a mixture of MeOH (90 ml) and water (30 ml). To the solution at 0° C. is added sodium borohydride (2.28 g, 96.5 mmol, about 6.0 eq.). The resulting mixture is warmed to rt, and stirred overnight. The organic solvent is evaporated, and the residue is taken up in water (50 ml), extracted with EtOAc (50 ml×3). The combined organic phase is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by silica gel chromatography (Hexane/EtOAc 1:1 plus 4% TEA) to give the title compound. MS (+VE) m/z 225.1 (M++1).
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.28 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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